BMS-935177

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

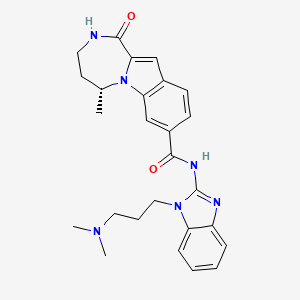

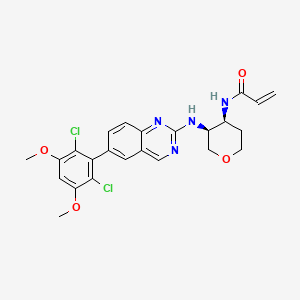

BMS-935177: ist ein niedermolekulares Medikament, das als reversibler Inhibitor der Bruton-Tyrosinkinase wirkt. Die Bruton-Tyrosinkinase ist ein entscheidendes Enzym in den Signalwegen von B-Zell-Rezeptoren und Fc-Rezeptoren und spielt eine wichtige Rolle im Immunsystem. This compound hat sich als vielversprechend bei der Behandlung verschiedener Erkrankungen des Immunsystems gezeigt, indem es die Aktivität der Bruton-Tyrosinkinase hemmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietäre Informationen, die im Besitz des Ursprungsunternehmens Bristol Myers Squibb Co. gehalten werden. allgemeine Synthesemethoden für ähnliche Verbindungen beinhalten die Verwendung von palladiumkatalysierten Kupplungsreaktionen, nukleophilen Substitutionen und Amidbindungsbildungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemistry: BMS-935177 is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways .

Biology: In biological research, this compound is used to investigate the role of Bruton’s tyrosine kinase in immune cell function and its potential as a therapeutic target for immune-related diseases .

Medicine: this compound has shown promise in preclinical and clinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus .

Industry: In the pharmaceutical industry, this compound is being explored for its potential to be developed into a therapeutic drug for immune system diseases .

Wirkmechanismus

Target of Action

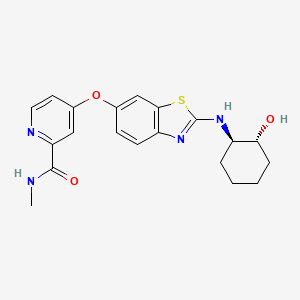

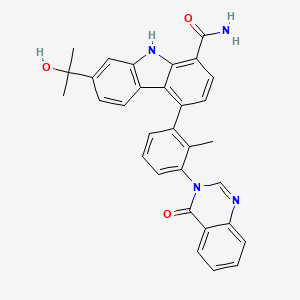

BMS-935177, also known as “7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide”, is a potent and selective reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Mode of Action

This compound interacts with its primary target, BTK, by inhibiting its activity. This inhibition is achieved through a reversible mechanism, meaning the compound can bind and unbind from the BTK enzyme . The IC50 value, a measure of the effectiveness of the compound in inhibiting BTK, is 2.8 nM , indicating a high potency.

Biochemical Pathways

BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, this compound affects these pathways and their downstream effects. For instance, it has been shown to reduce platelet adhesion to collagen, dense granule secretion, and alpha granule secretion in response to the GPVI agonist cross-linked collagen-related peptide (CRP-XL) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of BTK activity. This results in reduced platelet adhesion, dense granule secretion, and alpha granule secretion . Additionally, this compound reduces the percentage of activated integrin αIIbβ3 on the platelet surface in response to CRP-XL .

Biochemische Analyse

Biochemical Properties

BMS-935177 plays a crucial role in biochemical reactions, particularly in B-cell receptor and Fc receptor signaling pathways . It interacts with enzymes and proteins such as BTK . The compound selectively inhibits several different readouts in B cells stimulated through the BCR . This compound has no effect on CD69 surface expression in B cells stimulated through the CD40 receptor with CD40 ligand .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits calcium flux in human Ramos B cells . It also effectively inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a potent and selective reversible inhibitor of BTK . It is more potent against BTK than other kinases, including the other Tec family kinases (TEC, BMX, ITK, and TXK) over which the compound is between 5- and 67-fold selective .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, when dosed orally once daily at 5, 20, and 45 mg/kg to mice, this compound inhibits anti-KLH antibodies of the IgG isotype at day 14, with statistically significant reductions at all doses .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BMS-935177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary information held by the originating company, Bristol Myers Squibb Co. general synthetic methods for similar compounds involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BMS-935177 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung der Bruton-Tyrosinkinase und ihre Auswirkungen auf verschiedene Signalwege zu untersuchen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle der Bruton-Tyrosinkinase in der Immunzellfunktion und ihr Potenzial als therapeutisches Ziel für immunbedingte Krankheiten zu untersuchen .

Medizin: this compound hat sich in präklinischen und klinischen Studien als vielversprechend für die Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis und systemischem Lupus erythematodes erwiesen .

Industrie: In der pharmazeutischen Industrie wird this compound hinsichtlich seines Potenzials untersucht, zu einem therapeutischen Medikament für Erkrankungen des Immunsystems entwickelt zu werden .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Bruton-Tyrosinkinase selektiv hemmt. Diese Hemmung stört die Signalwege stromabwärts des B-Zell-Rezeptors und des Fc-Rezeptors, was zu einer verringerten Aktivierung und Proliferation von B-Zellen führt. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Autoimmunerkrankungen, bei denen überaktive B-Zellen zur Pathologie der Krankheit beitragen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ibrutinib: Ein irreversibler Inhibitor der Bruton-Tyrosinkinase.

Acalabrutinib: Ein weiterer irreversibler Inhibitor mit verbesserter Selektivität.

Rilzabrutinib: Ein kovalent reversibler Inhibitor der Bruton-Tyrosinkinase.

Einzigartigkeit von BMS-935177: this compound ist einzigartig in seiner reversiblen Hemmung der Bruton-Tyrosinkinase, die ein anderes therapeutisches Profil bietet als irreversible Inhibitoren. Diese reversible Hemmung ermöglicht eine kontrolliertere Modulation der Aktivität der Bruton-Tyrosinkinase, was möglicherweise Nebenwirkungen reduziert und die Sicherheit verbessert .

Eigenschaften

IUPAC Name |

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJRDCQUZMGBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BMS-935177 interact with Bruton's tyrosine kinase (BTK), and what are the downstream effects of this interaction?

A1: this compound, also known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, acts as a potent and selective reversible inhibitor of BTK []. While the precise binding mechanism isn't detailed in the provided abstracts, being a reversible inhibitor suggests it competes with BTK's natural substrates, preventing the enzyme from phosphorylating downstream targets. This inhibition disrupts signaling pathways crucial for B-cell receptor signaling, impacting B-cell activation, differentiation, and ultimately, their role in immune responses [, ].

Q2: What are the key structural features of this compound that contribute to its activity and selectivity for BTK?

A2: While the provided abstracts don't delve into the detailed structure-activity relationship (SAR) of this compound, they highlight that it belongs to a "novel second-generation series of potent and selective reversible carbazole inhibitors of BTK" []. This suggests that the carbazole moiety plays a crucial role in its binding to BTK. Further research into the specific pharmacophores and their interactions with the BTK active site would be needed to fully elucidate the structural basis for its activity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.